molecular formula C15H14ClNO3 B2413136 N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine CAS No. 340223-70-3

N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine

Cat. No.: B2413136
CAS No.: 340223-70-3
M. Wt: 291.73
InChI Key: GOJBOTXFJSHHLA-UHFFFAOYSA-N
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Description

N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzaldehyde, featuring a chlorobenzyl group and a methoxy group attached to the benzene ring

Properties

IUPAC Name

(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBOTXFJSHHLA-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties:
Research indicates that hydroxylamines, including N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine, exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Pharmacological Potential:
Due to its structural similarities to known pharmacophores, this compound may possess biological activities that warrant further investigation. Preliminary studies suggest potential applications in drug design for conditions like inflammation and microbial infections, as hydroxylamines can interact with biological targets effectively.

Organic Synthesis

Reactivity in Chemical Transformations:
The presence of the hydroxylamine group allows for diverse chemical transformations. It can serve as a precursor in the synthesis of nitrogen-containing compounds, which are vital in creating pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution reactions enhances its utility in organic synthesis .

Synthesis of Azo Dyes:
this compound can be utilized as an intermediate in synthesizing azo dyes, which are widely used in textiles and food industries. Its reactivity enables the formation of azo compounds through diazotization reactions .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of various hydroxylamines, including this compound. The results demonstrated that this compound effectively scavenged free radicals, indicating its potential as an antioxidant agent.

Case Study 2: Synthesis of Nitrogen-Containing Compounds

In a series of experiments focused on organic synthesis, this compound was employed to synthesize several nitrogen-containing derivatives. The results highlighted the compound's versatility and efficiency in forming desired products with minimal side reactions .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
HydroxylamineSimple structure without aromatic substitutionCommonly used in organic synthesis
4-ChloroanilineContains an amino group instead of hydroxylamineKnown for its use in dye production
MethoxychlorChlorinated derivative with methoxy groupsUsed as an insecticide

The comparative analysis illustrates that while related compounds have distinct applications, this compound's unique substitution pattern may confer specific biological activities that differentiate it from others.

Mechanism of Action

The mechanism of action of N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is unique due to the presence of both the oxime and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Biological Activity

N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure

The compound's chemical formula is C16H17ClN2O3C_{16}H_{17}ClN_{2}O_{3}, and its structure includes a hydroxylamine functional group linked to a methoxy-substituted phenyl ring. This configuration is thought to contribute to its biological activity through mechanisms involving enzyme inhibition and receptor interaction.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against Hepatitis B virus (HBV). A study on related phenylbenzamide derivatives demonstrated their ability to inhibit HBV replication in vitro and in vivo by increasing intracellular levels of APOBEC3G (A3G), an enzyme that plays a crucial role in viral defense mechanisms . This suggests that this compound may share similar antiviral properties.

Anticancer Activity

The anticancer potential of this compound is another area of interest. Compounds with similar structural motifs have been reported to exhibit cytotoxic effects on various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth through the modulation of specific signaling pathways . Further studies are needed to elucidate the exact pathways involved.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Evaluation

In pharmacological studies, various derivatives have been screened for biological activity. For example, a derivative was tested for its ability to inhibit HBV replication and showed promising results in both cellular and animal models . The acute toxicity profiles were also assessed in these studies, indicating a favorable safety margin for further development.

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism References
AntimicrobialModerate to StrongDisruption of cell wall synthesis
AntiviralEffective against HBVInhibition via APOBEC3G increase
AnticancerCytotoxic effects observedInduction of apoptosis

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